![molecular formula C16H16N6 B14364785 1,1'-(Butane-1,4-diyl)bis(4-azidobenzene) CAS No. 91707-40-3](/img/structure/B14364785.png)
1,1'-(Butane-1,4-diyl)bis(4-azidobenzene)
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Overview
Description
1,4-Bis(4-azidophenyl)butane is an organic compound that features two azide groups attached to a butane backbone through phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-azidophenyl)butane typically involves the reaction of 1,4-dibromobutane with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by azide groups.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(4-azidophenyl)butane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide groups.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-azidophenyl)butane can undergo various chemical reactions, including:
Reduction: The azide groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide groups can participate in substitution reactions, forming new compounds by replacing the azide groups with other functional groups.
Cycloaddition: The azide groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Reduction: 1,4-Bis(4-aminophenyl)butane.
Cycloaddition: 1,4-Bis(4-(1,2,3-triazolyl)phenyl)butane.
Scientific Research Applications
1,4-Bis(4-azidophenyl)butane has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and other materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Bioconjugation: The azide groups can be used in click chemistry to attach biomolecules to various surfaces or other molecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1,4-Bis(4-azidophenyl)butane primarily involves the reactivity of the azide groups. These groups can participate in various chemical reactions, such as reduction and cycloaddition, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylphosphino)butane: An organophosphorus compound used in coordination chemistry.
1,4-Bis(4-phenoxyphenyl)butane: A compound with phenoxy groups instead of azide groups.
Uniqueness
1,4-Bis(4-azidophenyl)butane is unique due to the presence of azide groups, which confer distinct reactivity and potential for various applications, particularly in click chemistry and materials science. The azide groups make it a versatile compound for forming new bonds and creating complex structures.
Properties
CAS No. |
91707-40-3 |
---|---|
Molecular Formula |
C16H16N6 |
Molecular Weight |
292.34 g/mol |
IUPAC Name |
1-azido-4-[4-(4-azidophenyl)butyl]benzene |
InChI |
InChI=1S/C16H16N6/c17-21-19-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)20-22-18/h5-12H,1-4H2 |
InChI Key |
BJOFSMYAXCKIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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